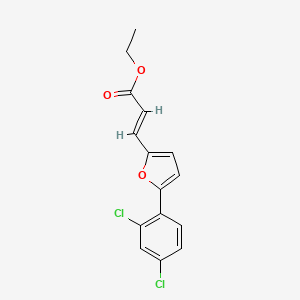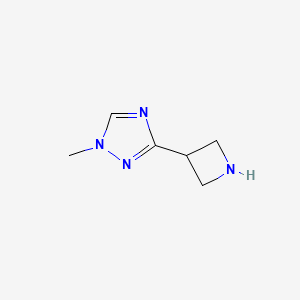
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features both an azetidine ring and a triazole ring. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors to yield important quaternary heterocyclic intermediates .
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the azetidine or triazole rings.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
1H-1,2,4-Triazole: A five-membered ring containing three nitrogen atoms.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Uniqueness
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole is unique due to the combination of the azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C6H10N4/c1-10-4-8-6(9-10)5-2-7-3-5/h4-5,7H,2-3H2,1H3 |
Clave InChI |
FVJWHYXETFSNEP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)

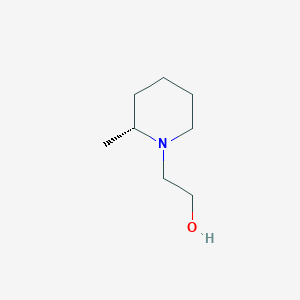
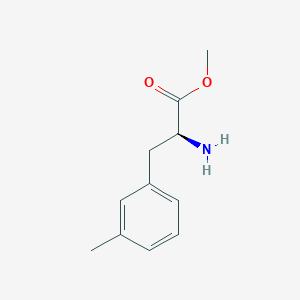

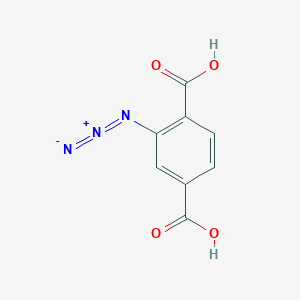
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
![Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
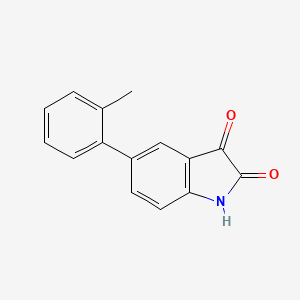
![(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
![[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
